1,3-Didocosahexaenoyl-2-oleoyl Glycerol
説明
1,3-Didocosahexaenoyl-2-oleoyl Glycerol (abbreviated as DDOG) is a structured triacylglycerol (TG) with two docosahexaenoic acid (DHA; C22:6, ω-3) residues esterified at the sn-1 and sn-3 positions of the glycerol backbone and one oleic acid (C18:1, ω-9) at the sn-2 position. DHA, a polyunsaturated fatty acid (PUFA), is critical for neurological development and anti-inflammatory functions, while oleic acid contributes to cardiovascular health. This unique configuration influences both its physical properties and metabolic behavior, distinguishing it from other TGs with varying fatty acid compositions or positional arrangements .
特性
分子式 |
C₆₅H₁₀₂O₅ |
|---|---|
分子量 |
963.5 |
製品の起源 |
United States |
類似化合物との比較
Table 1: Positional Isomers of DHA-Containing TGs
| Compound Name | sn-1 | sn-2 | sn-3 | Key Metabolic Outcome |
|---|---|---|---|---|
| 1,3-Didocosahexaenoyl-2-oleoyl Glycerol | DHA (C22:6) | Oleic (C18:1) | DHA (C22:6) | High DHA release; oleate as 2-MAG |
| 1,2-Didocosahexaenoyl-3-palmitoyl Glycerol | DHA | DHA | Palmitic | Rapid DHA release; palmitate as FFA |
| TG(22:6/20:5/22:6)[iso3] | DHA | EPA (C20:5) | DHA | Dual ω-3 release; EPA as FFA |
MAG = monoacylglycerol; FFA = free fatty acid; EPA = eicosapentaenoic acid.
Fatty Acid Composition and Physical Properties
DDOG’s high unsaturation (two DHA chains) results in a lower melting point compared to saturated or monounsaturated TGs. For example:
Table 2: Physical Properties of Structurally Similar TGs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted Melting Point* | Stability to Oxidation |
|---|---|---|---|---|
| 1,3-Didocosahexaenoyl-2-oleoyl Glycerol | C₆₃H₉₈O₆ | ~951.45 | Low (liquid) | Low (prone to oxidation) |
| 1,3-Distearoyl-2-oleoyl Glycerol | C₅₇H₁₀₈O₆ | 889.46 | High (solid) | High |
| 1,3-Dipalmitoyl-2-oleoylglycerol | C₅₃H₁₀₀O₆ | 833.35 | Moderate (semi-solid) | Moderate |
*Melting points inferred from fatty acid profiles; highly unsaturated TGs exhibit lower melting points .
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